Sodium lauraminopropionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium lauraminopropionate is a sodium salt of a substituted propionic acid. It is commonly used in cosmetic formulations as a surfactant, hair conditioning agent, and antistatic agent . This compound is known for its ability to enhance the appearance and feel of hair by increasing hair body, suppleness, or sheen, and by improving the texture of hair that has been damaged physically or by chemical treatment .

准备方法

The preparation of sodium lauraminopropionate involves a two-step synthesis process. . This method is commonly used in industrial production due to its efficiency and scalability.

化学反应分析

Step 1: Michael Addition

Dodecylamine (laurylamine) reacts with acrylic acid or methyl acrylate in methanol to form monopropionic acid methyl ester and dipropionic acid methyl ester .

Reaction :

Dodecylamine+Acrylic Acid→Methyl Esters (mono/di)

Step 2: Saponification

The esters undergo hydrolysis with sodium hydroxide (NaOH) or sodium trimethylsilanolate to yield sodium salts .

Reaction :

Methyl Ester+NaOH→Sodium Lauraminopropionate+Methanol

Key Impurities :

Metabolic Reactions

In biological systems, this compound undergoes oxidative transformations mediated by cytochrome P450 enzymes :

N-Dealkylation

The tertiary amine group undergoes oxidative cleavage, producing:

Mechanism :

C15H31NNaO2CYP450Lauric Acid+Propanoic Acid Derivatives

C-Hydroxylation

Hydroxylation occurs on the alkyl chain, yielding:

-

3,3’-(11-Hydroxydodecylazanediyl)dipropanoic acid

Table 1: Metabolic Pathways and Products

| Pathway | Enzymes Involved | Products | Reference |

|---|---|---|---|

| N-Dealkylation | Cytochrome P450 | Lauric acid, Malonic acid, Laurylamine | |

| C-Hydroxylation | Cytochrome P450 | Hydroxydodecyl derivatives |

Environmental Degradation

The U.S. EPA classifies this compound as safe for use in pesticide formulations due to its rapid breakdown into non-toxic metabolites .

Stability Under pH Variations

Table 2: Physicochemical Properties Influencing Reactivity

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 280.40 g/mol | |

| Solubility | Water-soluble | |

| Log P (Partition Coefficient) | 5.82 (predicts moderate lipophilicity) |

Reactivity in Formulations

As a surfactant, this compound interacts with:

科学研究应用

Cosmetic Applications

Sodium lauraminopropionate functions primarily as a surfactant and conditioning agent in cosmetic products. It is commonly found in shampoos, conditioners, and skin cleansers due to its ability to enhance foaming and improve the texture of formulations.

Safety Assessments

The Cosmetic Ingredient Review (CIR) has conducted multiple safety assessments on this compound. In their reports, they concluded that while the ingredient is generally safe for use in cosmetics at specified concentrations, further studies are required to fully establish its safety profile .

Table 1: Summary of Safety Studies on this compound

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its surfactant properties help in solubilizing active ingredients, enhancing their bioavailability.

Case Study: Drug Formulation

A study demonstrated that incorporating this compound into a topical formulation improved the delivery of active pharmaceutical ingredients through the skin barrier, indicating its potential as an effective penetration enhancer .

Agricultural Applications

This compound is also employed in agricultural settings as an inert ingredient in pesticide formulations. Its surfactant properties aid in the even distribution of active ingredients on plant surfaces.

Case Study: Pesticide Efficacy

Research has shown that formulations containing this compound enhance the efficacy of herbicides by improving adhesion and spreading on leaf surfaces, leading to better absorption by plants .

Industrial Cleaning Applications

In industrial cleaning products, this compound serves as a powerful surfactant that enhances cleaning efficiency by reducing surface tension and improving dirt removal.

Performance Comparison Table

| Product Type | Active Ingredient | Performance Metric |

|---|---|---|

| Household Cleaners | This compound | Dirt removal efficiency |

| Industrial Degreasers | This compound | Grease cutting ability |

作用机制

The mechanism of action of sodium lauraminopropionate involves its ability to alter the electrical properties of hair and skin. It functions as an antistatic agent by preventing or inhibiting the build-up of static electricity. This is achieved through the interaction of the compound with the surface of hair and skin, resulting in the neutralization of electrical charges .

相似化合物的比较

Sodium lauraminopropionate is similar to other sodium salts of substituted propionic acids, such as sodium lauriminodipropionate and disodium lauriminodipropionate. it is unique in its ability to function as both a surfactant and a hair conditioning agent. This dual functionality makes it particularly valuable in cosmetic formulations .

Similar Compounds

- Sodium lauriminodipropionate

- Disodium lauriminodipropionate

These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness in various formulations .

属性

CAS 编号 |

3546-96-1 |

|---|---|

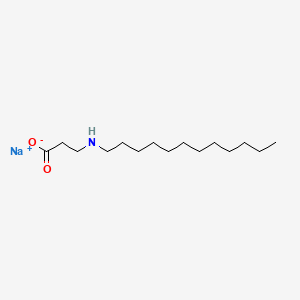

分子式 |

C15H31NNaO2 |

分子量 |

280.40 g/mol |

IUPAC 名称 |

sodium;3-(dodecylamino)propanoate |

InChI |

InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18); |

InChI 键 |

MZPBGKHCHOCSOL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNCCC(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCNCCC(=O)O.[Na] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。